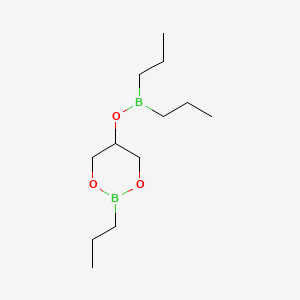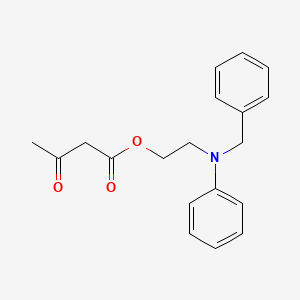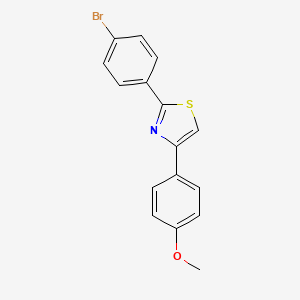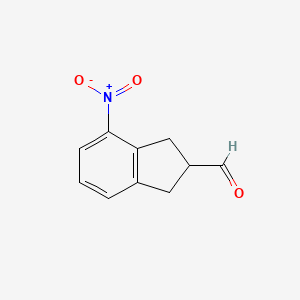
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with a unique structure that includes a nitro group and an indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be achieved through several methods:
Oxidation Method: This involves the oxidation of 4-nitro-2,3-dihydro-1H-indene-2-methanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydroxy Substitution Method: This method involves the reaction of 4-nitro-2,3-dihydro-1H-indene-2-methanol with an acidic solution, followed by acid-catalyzed dehydration to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
Oxidation: 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 4-amino-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde can be compared with other similar compounds such as:
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
1H-indene-3-carbaldehyde: Has a different position of the aldehyde group, leading to different reactivity and applications.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-nitro-2,3-dihydro-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-6-7-4-8-2-1-3-10(11(13)14)9(8)5-7/h1-3,6-7H,4-5H2 |
InChI Key |
FROFHGIDUFUGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


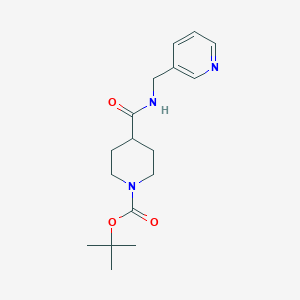

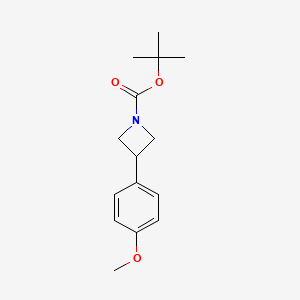


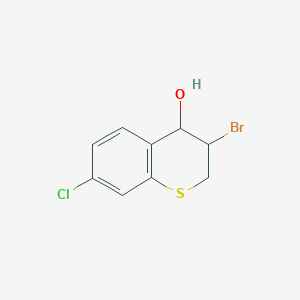
![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)
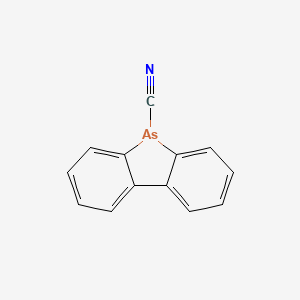

![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)
